Compound Description: Alogliptin is a commercially available dipeptidyl peptidase IV (DPP-IV) inhibitor used in managing type 2 diabetes (T2D) . It works by increasing incretin levels, which in turn enhance insulin secretion and improve blood glucose control.
Linagliptin
Compound Description: Linagliptin is another commercially available DPP-IV inhibitor utilized for T2D treatment . Like Alogliptin, Linagliptin works by enhancing incretin activity, thereby improving glycemic control.
Compound Description: This compound, denoted as (R)-40, is a potent DPP-IV inhibitor exhibiting significant antihyperglycemic activity . Research indicates its potential for further development as a T2D drug candidate due to its favorable pharmacokinetic and pharmacodynamic profiles.
Series of 2-methyl-2-[(1,3-diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-substituted arylacetamides
Compound Description: This series represents a group of novel compounds investigated for their antitumor activity, particularly against breast cancer (MCF7) and leukemia (K562) cell lines [, ]. They are structurally related to purine derivatives, specifically xanthines.
5'-N-Ethylcarboxamidoadenosine (NECA)
Compound Description: NECA is a non-selective adenosine receptor agonist known for its role in various physiological processes [, , ]. Notably, it has been studied in the context of type 1 diabetes for its immunomodulatory effects and potential to ameliorate the disease course.
Compound Description: MRS1754 is a selective adenosine A2B receptor antagonist. Studies have investigated its potential in various applications, including type 1 diabetes and renal interstitial fibrosis [, , ].
Compound Description: MRE2028F20 is a potent and selective antagonist for the A2B adenosine receptor subtype . It exhibits high affinity for the A2B receptor while demonstrating good selectivity against other adenosine receptor subtypes (A1, A2A, A3).
Compound Description: MRE2029F20 is a potent and highly selective antagonist for the A2B adenosine receptor [, ]. Its high affinity and selectivity make it a valuable tool for studying A2B receptors and their role in various physiological processes.
Compound Description: MRE2030F20 is a selective A2B adenosine receptor antagonist demonstrating high affinity and selectivity for this receptor subtype . This compound represents a valuable pharmacological tool for investigating the role of A2B receptors in various physiological and pathological conditions.
Compound Description: This series of 1,3-dimethylxanthine derivatives, substituted with pyrazole at position 8, were investigated for their antioxidant and anti-inflammatory properties . They demonstrated promising in vitro activity in scavenging free radicals and inhibiting lipid peroxidation.
Compound Description: [3H]KF17837S is a highly selective antagonist radioligand used for studying the adenosine A2A receptor . It exhibits high affinity and selectivity for this receptor subtype, enabling its use in autoradiographic and binding studies.
Compound Description: ATL146e is a potent and selective agonist of the human A2A adenosine receptor . It shows significant potency in stimulating cyclic AMP production in neutrophils and inhibiting the neutrophil oxidative burst.
Compound Description: ATL193 is a potent and selective agonist for the human A2A adenosine receptor . It demonstrates efficacy in increasing cyclic AMP levels in human neutrophils and inhibiting their oxidative burst, suggesting potential anti-inflammatory effects.
Compound Description: This compound, referred to as "Compound 1" in the research, has demonstrated potential as a pharmacorrection medication for treating alimentary obesity in a rat model . It significantly reduced weight gain caused by a high-fat diet.
Compound Description: This compound, designated as "Compound 2" in the study, demonstrated potential as a pharmacorrection agent for treating alimentary obesity in a rat model . It exhibited a moderate weight-reducing effect in rats fed a high-fat diet.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.